molecular formula C15H12FN3O3 B1226467 6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone

6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone

Cat. No. B1226467
M. Wt: 301.27 g/mol
InChI Key: OKWVXVZNZAVFBE-UHFFFAOYSA-N
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Description

6-[5-(2-fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structures have been a subject of study. For instance, the crystal structures of similar cyclohexadienones, specifically the 6-[(2-hydroxy-1,1-bis-hydroxymethyl-ethylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone hydrate, have been determined, showing unique molecular arrangements in different conditions (Chumakov et al., 2006).

Proton Transfer and Molecular Interactions

Research has focused on the proton transfer equilibrium and molecular interactions within structures like 4-nitro-cyclohexa-2,4-dienone derivatives. These studies provide insights into the behavior of hydrogen bridges and the influence of different substitutions in phenolic rings (Filarowski et al., 2002).

Cycloaddition Reactions

The compound's derivatives have been utilized in nickel-catalyzed cycloaddition reactions with unsaturated hydrocarbons and carbonyl compounds, showcasing a route for preparing pyrans and dienones (Tekavec & Louie, 2005).

Formation of Cyclopropanes

The cyclohexadienones have been involved in reactions with diazoalkanes, leading to the formation of cyclopropanes, which are of significant interest in synthetic chemistry (Kovtonyuk et al., 2000).

Light-Induced Synthesis of Pyrazole-Fused Quinones

There has been a development in green and efficient methods for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions, with detailed investigations into the underlying microscopic mechanisms (He et al., 2021).

Solvatochromic Properties for Solvent Screening

The solvatochromicity of related compounds has been analyzed for its potential use as an analytical reagent to screen different solvents, due to the visibly distinct color differences in different solvents (Babu et al., 2010).

Synthesis of Novel Pyrazoles

The synthesis of novel pyrazoles from related compounds has been a focus, with these being evaluated for various biological properties, including antioxidant and anti-inflammatory activities, which are crucial in medicinal chemistry (Thangarasu et al., 2019).

properties

Molecular Formula

C15H12FN3O3

Molecular Weight

301.27 g/mol

IUPAC Name

2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-nitrophenol

InChI

InChI=1S/C15H12FN3O3/c16-12-4-2-1-3-10(12)13-8-14(18-17-13)11-7-9(19(21)22)5-6-15(11)20/h1-7,13,17,20H,8H2

InChI Key

OKWVXVZNZAVFBE-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
Reactant of Route 2
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
Reactant of Route 3
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
Reactant of Route 4
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
Reactant of Route 5
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone
Reactant of Route 6
Reactant of Route 6
6-[5-(2-Fluorophenyl)-3-pyrazolidinylidene]-4-nitro-1-cyclohexa-2,4-dienone

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